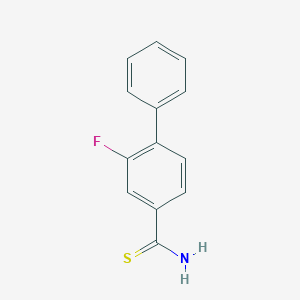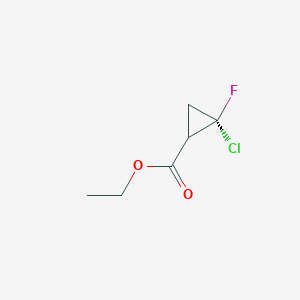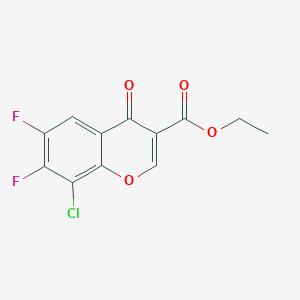
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of chloro and fluoro substituents, which can significantly influence its chemical properties and biological activities.
Applications De Recherche Scientifique
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials, including polymers and dyes, due to its chromene backbone.
Safety and Hazards
While specific safety and hazard information for Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate is not available, related compounds have been classified as Aquatic Chronic 3 - Skin Sens. . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .
Orientations Futures
Given the promising biological and chemical properties of Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate, future research could focus on its potential applications in medicinal chemistry. Additionally, developing concise and efficient methods for its synthesis could be another area of focus .
Méthodes De Préparation
The synthesis of Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable chromene precursor.
Halogenation: Introduction of chloro and fluoro groups is achieved through halogenation reactions using reagents like chlorine and fluorine sources under controlled conditions.
Esterification: The carboxylate group is introduced via esterification, often using ethyl alcohol in the presence of an acid catalyst.
Cyclization: The final step involves cyclization to form the chromene ring structure, which is facilitated by heating and the use of suitable catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Mécanisme D'action
The mechanism of action of Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
Ethyl 6,7-difluoro-4-oxo-4H-chromene-3-carboxylate: Lacks the chloro substituent, which may result in different biological activities.
Ethyl 8-chloro-4-oxo-4H-chromene-3-carboxylate: Lacks the fluoro substituents, potentially altering its chemical reactivity and biological properties.
Ethyl 8-chloro-6-fluoro-4-oxo-4H-chromene-3-carboxylate: Contains only one fluoro substituent, which may affect its overall activity profile.
The presence of both chloro and fluoro groups in this compound makes it unique, potentially offering a distinct combination of chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 8-chloro-6,7-difluoro-4-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O4/c1-2-18-12(17)6-4-19-11-5(10(6)16)3-7(14)9(15)8(11)13/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGOGZZPUJGBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C(C(=C(C=C2C1=O)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


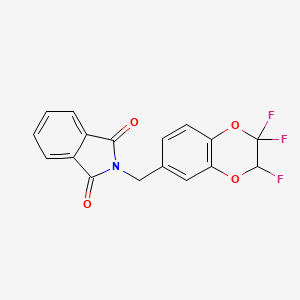
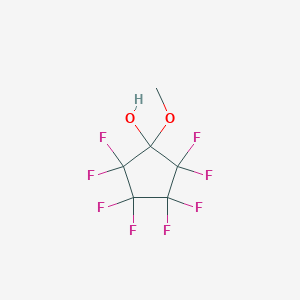



![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)

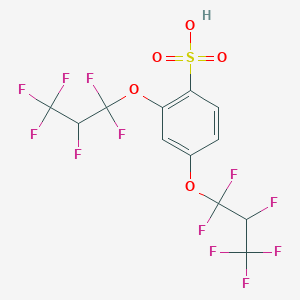

![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)
